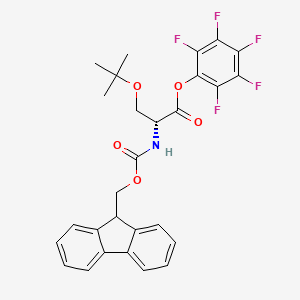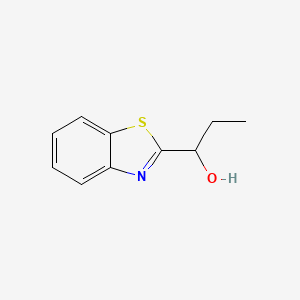
Fmoc-d-ser(tbu)-opfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-d-ser(tbu)-opfp is a complex organic compound that features a pentafluorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butyl ether group. This compound is likely used in organic synthesis, particularly in the field of peptide chemistry due to the presence of the Fmoc group, which is commonly used for protecting amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-ser(tbu)-opfp likely involves multiple steps:
Formation of the Pentafluorophenyl Group: This can be achieved through the fluorination of a phenyl ring using reagents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Introduction of the Fmoc Group: The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).
Formation of the Tert-Butyl Ether: This can be done by reacting the hydroxyl group with isobutylene in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving solid-phase peptide synthesis (SPPS) techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the compound.
Substitution: The pentafluorophenyl group is highly reactive and can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Peptide Synthesis: The Fmoc group is widely used in peptide synthesis for protecting amino groups.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its complex structure and functional groups.
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Industry
Material Science:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tert-butyl ether group can protect hydroxyl groups, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(tert-butoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(benzyloxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The presence of the Fmoc group makes this compound particularly useful in peptide synthesis, as Fmoc is a widely used protecting group that can be easily removed under mild conditions.
Properties
Molecular Formula |
C28H24F5NO5 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m1/s1 |
InChI Key |
DOUJYVMLNKRFHE-LJQANCHMSA-N |
SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1642537.png)




![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1642560.png)


![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)


